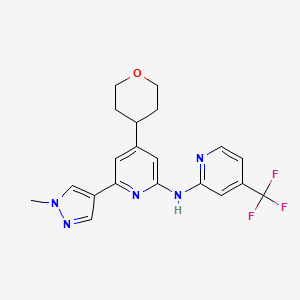

6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine is a complex organic compound that features multiple functional groups, including pyrazole, pyridine, and tetrahydropyran. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine typically involves multi-step organic synthesis. Key steps may include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the tetrahydropyran moiety via nucleophilic substitution or addition reactions.

- Coupling of the pyridine rings using cross-coupling reactions such as Suzuki or Heck reactions.

- Final amination step to introduce the amine group.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions at the pyrazole or pyridine rings.

Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology

- Potential use as a ligand in the study of enzyme interactions.

- Investigated for its binding affinity to various biological targets.

Medicine

- Explored for its potential as a pharmaceutical agent due to its complex structure.

- May have applications in the treatment of diseases where pyrazole or pyridine derivatives are effective.

Industry

- Utilized in the development of new materials with specific properties.

- Potential use in agrochemicals or as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-methylpyridin-2-yl)pyridin-2-amine: Similar structure but with a methyl group instead of trifluoromethyl.

6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-chloropyridin-2-yl)pyridin-2-amine: Similar structure but with a chlorine atom instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity compared to its analogs.

Biological Activity

The compound 6-(1-Methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2H-pyran-4-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring, tetrahydropyran moiety, and a trifluoromethyl-substituted pyridine, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives based on pyrazole and pyridine frameworks have shown efficacy against various bacterial strains, including multidrug-resistant isolates . The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.

Anti-inflammatory Effects

Compounds containing pyrazole derivatives have been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . The specific mechanisms through which This compound exerts its effects remain to be fully elucidated but may involve interactions with key inflammatory mediators.

Anticancer Activity

The structural components of this compound suggest potential anticancer properties. Similar pyrazole-based compounds have demonstrated cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to target specific cancer pathways could make it a candidate for further development in oncology.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to SAR in similar pyrazole derivatives:

Case Studies

Several case studies highlight the biological activity of compounds similar to This compound :

- Antimicrobial Activity Study : A study evaluated the efficacy of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the N-position significantly increased antibacterial activity compared to the parent compounds .

- Anti-inflammatory Mechanism Investigation : Research demonstrated that a related pyrazole compound inhibited NF-kB activation in vitro, suggesting a mechanism for its anti-inflammatory effects. This finding supports the hypothesis that similar modifications could enhance the anti-inflammatory profile of our compound .

- Cytotoxicity Testing : A recent investigation into the cytotoxic effects of various pyridine derivatives showed that those with specific substitutions on the pyrazole ring exhibited significant growth inhibition in cancer cell lines, indicating potential therapeutic applications in oncology .

Properties

Molecular Formula |

C20H20F3N5O |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

6-(1-methylpyrazol-4-yl)-4-(oxan-4-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H20F3N5O/c1-28-12-15(11-25-28)17-8-14(13-3-6-29-7-4-13)9-19(26-17)27-18-10-16(2-5-24-18)20(21,22)23/h2,5,8-13H,3-4,6-7H2,1H3,(H,24,26,27) |

InChI Key |

KPQLCDLTWHKSCH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=CC(=C2)C3CCOCC3)NC4=NC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.